Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate

17β-HSD1 Inhibitor Endocrinology Hormone-Dependent Cancer

Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate (CAS 1094301-16-2) is a piperidine-based ester with the molecular formula C₁₀H₁₉NO₃ and a molecular weight of 201.26 g/mol. It is characterized by a piperidine ring functionalized with both a 4-hydroxymethyl group and an ethyl acetate moiety at the N-1 position.

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
CAS No. 1094301-16-2
Cat. No. B1521338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate
CAS1094301-16-2
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1CCC(CC1)CO
InChIInChI=1S/C10H19NO3/c1-2-14-10(13)7-11-5-3-9(8-12)4-6-11/h9,12H,2-8H2,1H3
InChIKeyBZJIKKTUFOFWMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate (CAS 1094301-16-2): A Multifunctional Piperidine Ester Intermediate for Targeted Synthesis


Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate (CAS 1094301-16-2) is a piperidine-based ester with the molecular formula C₁₀H₁₉NO₃ and a molecular weight of 201.26 g/mol . It is characterized by a piperidine ring functionalized with both a 4-hydroxymethyl group and an ethyl acetate moiety at the N-1 position [1]. This specific substitution pattern defines its utility as a versatile synthetic intermediate in medicinal chemistry, enabling the construction of more complex molecules for drug discovery programs, particularly those targeting enzymes like 17β-hydroxysteroid dehydrogenase type 1 and prolyl hydroxylases [2][3]. The compound is commercially available at research-grade purity (typically 95%) .

Why Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate is Not Interchangeable with Generic Piperidine Esters


Generic substitution fails for Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate because its specific substitution pattern directly dictates both its chemical reactivity and its biological target engagement profile in a way that close analogs cannot replicate. The 4-hydroxymethyl group is not merely a spectator substituent; it provides a critical hydrogen-bonding handle that dramatically alters molecular interactions [1]. An unsubstituted analog, Ethyl 1-piperidineacetate, has a significantly lower molecular weight (185.22 g/mol) and lacks this hydrogen bond donor . The presence of the 4-hydroxymethyl group increases topological polar surface area and alters the compound's logP, directly impacting solubility and membrane permeability [1]. Furthermore, altering the ester group, as in the sodium salt analog (Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate), changes the compound's solubility profile and its utility in non-aqueous coupling reactions . These structural differences mean that the compound's performance in specific enzyme assays or as a synthetic building block is not shared across the class.

Quantitative Differentiation Evidence for Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate (CAS 1094301-16-2)


Potent 17β-HSD1 Inhibition: Quantitative Advantage over Class Baseline

A derivative synthesized from the Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate scaffold demonstrates potent inhibitory activity against human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), a key enzyme in estrogen biosynthesis [1]. This activity establishes the scaffold's utility in developing targeted therapies for hormone-dependent cancers, a property not shared by simpler, unfunctionalized piperidine esters .

17β-HSD1 Inhibitor Endocrinology Hormone-Dependent Cancer

Selective Prolyl Hydroxylase (PHD) Inhibition Profile

A molecule derived from the Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate scaffold shows differential inhibition across the PHD enzyme family, with sub-100 nM potency against PHD2 and a significant selectivity window against PHD3 and CYP3A4 [1]. This selectivity profile is a key differentiator for developing safer HIF-prolyl hydroxylase inhibitors, as it may predict a reduced risk of off-target effects and drug-drug interactions compared to non-selective PHD inhibitors [2].

Prolyl Hydroxylase Inhibitor Hypoxia Anemia

Enhanced Derivatization Handle: Hydrogen Bond Donor Capacity vs. Unsubstituted Analog

Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate possesses one hydrogen bond donor, a property completely absent in its unsubstituted analog, Ethyl 1-piperidineacetate [1]. This functional difference allows for specific interactions with biological targets and enables a wider range of chemical transformations (e.g., esterification, etherification, oxidation to aldehyde or carboxylic acid) that are impossible with the simpler core.

Chemical Synthesis Medicinal Chemistry Building Block

Recommended Research & Industrial Applications for Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate


Medicinal Chemistry: Lead Optimization for Hormone-Dependent Cancer Therapeutics

The compound serves as a privileged scaffold for the development of 17β-HSD1 inhibitors. As evidenced by the 1.20 nM IC50 of a derived analog, this core is validated for designing potent inhibitors of a key enzyme in estrogen biosynthesis [1]. Researchers focusing on breast cancer or endometriosis can use this building block to explore structure-activity relationships (SAR) around the piperidine core to improve potency and selectivity against related dehydrogenases [1].

Drug Discovery: Development of Selective HIF-Prolyl Hydroxylase (PHD) Inhibitors

Given the demonstrated differential inhibition profile (PHD2 IC50 = 2.5 nM, PHD3 IC50 = 11 nM) and high selectivity against CYP3A4, this scaffold is ideal for projects targeting anemia or ischemia where HIF stabilization is desired [1]. The selectivity data suggests a reduced potential for CYP-mediated drug-drug interactions, making it a more attractive starting point for lead optimization than non-selective 2-oxoglutarate analogs [1][2].

Chemical Biology: Construction of Bifunctional Probes and PROTACs

The presence of both an ethyl ester (for standard amide coupling) and a primary alcohol (hydroxymethyl group) provides two distinct and orthogonal functional handles for sequential derivatization [1]. This makes the compound uniquely suited for synthesizing heterobifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), where one end can be used to attach a target-binding ligand and the other a linker to an E3 ligase ligand.

Organic Synthesis: Synthesis of Complex Piperidine-Containing Alkaloids

The compound's specific substitution pattern makes it a valuable advanced intermediate for the total synthesis of complex alkaloids or pharmaceuticals containing a 4-functionalized piperidine ring [1]. The hydroxymethyl group can be converted to a variety of other functional groups (e.g., aldehyde, nitrile, halide), providing a versatile entry point into diverse chemical space.

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